Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)
CAS No.: 374572-91-5
Cat. No.: VC0218417
Molecular Formula: (C6H16N2O2)x.(CH5N3)x.x(HCl)
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374572-91-5 |
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Molecular Formula | (C6H16N2O2)x.(CH5N3)x.x(HCl) |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Structural Composition
The basic building block of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is the monomer unit 2-(2-ethoxy)ethoxyethyl guanidinium chloride, which has a molecular formula of C7H18ClN3O2 and a molecular weight of 211.69 g/mol . The oligomeric structure is formed through the connection of multiple monomer units, with the guanidinium groups maintaining their cationic character throughout the oligomer chain. The parent compound of the monomer is 2-[2-(2-Ethoxyethoxy)ethyl]guanidine, which forms the guanidinium salt when protonated .
The molecular structure includes several key components: the guanidinium group (–C(=NH)NH2), the ethoxyethoxy linker (–OCH2CH2OCH2CH2–), and the chloride counterion. The guanidinium group is responsible for the compound's cationic nature and potential for hydrogen bonding, while the flexible ethoxyethoxy chain contributes to the compound's solubility characteristics and conformational flexibility.
Physical Properties
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is expected to exhibit physical properties that reflect both its oligomeric nature and the characteristics of its constituent monomer units. Based on the structure of related guanidinium compounds, this oligomer likely possesses:
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High water solubility due to its ionic character and the presence of oxygen atoms in the ethoxy chains
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Hygroscopic behavior, absorbing moisture from the surrounding environment
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A relatively high boiling point and thermal stability compared to smaller molecular analogs
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Reduced crystallinity compared to the monomer, with potential for amorphous solid formation depending on the degree of oligomerization
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Viscosity that increases with the degree of oligomerization and concentration in solution
The molecular weight of the oligomer depends directly on the number of monomer units incorporated, which can significantly influence its physical behavior and application properties.
Chemical Properties
The chemical behavior of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is dominated by:
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Strong cationic character due to the positively charged guanidinium groups distributed along the oligomer chain
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Multiple sites for hydrogen bonding through the guanidinium N-H groups, enabling interactions with negatively charged or hydrogen bond-accepting surfaces
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Potential for ion exchange reactions, particularly with respect to the chloride counterions
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Stability under neutral to basic pH conditions, with possible hydrolysis under strongly acidic conditions
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Potential for complexation with anionic species through electrostatic interactions
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Chemical reactivity patterns that may differ from the monomer due to increased steric constraints and charge density effects
The compound's solubility in various solvents is expected to be influenced by both the ionic nature of the guanidinium groups and the presence of the relatively hydrophobic ethoxy chains, resulting in a balance of hydrophilic and hydrophobic characteristics.
Synthesis Methods
Oligomerization Approaches
The synthesis of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) requires controlled oligomerization of the monomer units through appropriate chemical pathways. Several synthetic approaches may be employed:
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Step-growth polymerization with controlled chain length through stoichiometric balance of reactants
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Chain-growth polymerization utilizing appropriate functional groups for chain extension
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Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to achieve targeted molecular weight distributions
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Post-functionalization of preformed oligomeric backbones with guanidinium groups
The synthesis typically begins with the preparation of the monomer unit, 2-(2-ethoxy)ethoxyethyl guanidinium chloride, followed by oligomerization under controlled conditions to achieve the desired chain length. Control over the degree of oligomerization is crucial for ensuring consistent properties and performance in applications.
Purification Techniques
Obtaining pure Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) with well-defined characteristics requires appropriate purification methods:
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Dialysis against pure water or buffer solutions to remove unreacted monomers and low molecular weight impurities
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Size exclusion chromatography to separate oligomers of different chain lengths
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Selective precipitation techniques utilizing solvent systems of varying polarity
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Ion exchange chromatography to ensure uniform counterion distribution
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Freeze-drying or spray-drying for isolation of the final product in solid form
The purification strategy must be tailored to the specific synthesis method employed and the target applications, with particular attention to the removal of unreacted guanidine derivatives that could affect the performance and safety profile of the final product.
Toxicological Properties
Inhalation Toxicity
While specific toxicological data for Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is limited, information from related guanidinium compounds like polyhexamethylene guanidine hydrochloride (PHMG·HCl) provides valuable insights. Studies on PHMG·HCl have demonstrated significant inhalation toxicity at various exposure levels:
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At concentrations as low as 1 mg/m³, PHMG·HCl caused inflammatory cell infiltration in the respiratory system
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Exposure to 5 mg/m³ led to degeneration of respiratory and transitional epithelium in the nasal cavity
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At 25 mg/m³, severe effects including squamous metaplasia of respiratory epithelium and necrosis were observed
These findings suggest that Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) may also pose inhalation risks, particularly in applications where aerosolization is possible, such as spray disinfectants or humidifier solutions.
Systemic Toxicity
Based on studies with related guanidinium compounds, potential systemic toxicity concerns for Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) include:
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Hematological alterations, including changes in red blood cell parameters (RBC, HCT, HGB) and white blood cell distributions
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Liver effects, indicated by elevated liver enzymes (ALT, AST) at higher exposure levels
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Changes in serum biochemistry, including decreased total protein and albumin levels
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Significant decreases in body weight and organ weights following repeated exposure
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Potential effects on reproductive organs, including atrophy observed in animal studies of related compounds
These findings highlight the importance of thorough toxicological evaluation before implementing the compound in consumer products or medical applications.
Comparative Toxicity Profile
The toxicity profile of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) may differ from that of related compounds due to several factors:
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The oligomeric structure may influence biodistribution and cellular uptake compared to monomeric or polymeric analogs
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The presence of the ethoxy chains may modify interactions with biological membranes
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The specific degree of oligomerization could affect the compound's ability to penetrate tissues or cross biological barriers
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The balance between water solubility and lipophilicity, influenced by the ethoxy chains, may alter bioaccumulation potential
Table 1: Comparative organ weight changes in rats exposed to guanidinium compounds at different concentrations
Organ | Low Exposure Effects (1 mg/m³) | Medium Exposure Effects (5 mg/m³) | High Exposure Effects (25 mg/m³) |
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Lungs | Significant increase in absolute and relative weight | Greater increase in absolute and relative weight | Severe increase in absolute and relative weight |
Liver | Decrease in absolute weight | Decrease in absolute weight, decrease in relative weight | Significant decrease in absolute weight, decrease in relative weight |
Spleen | Decrease in absolute weight | Decrease in absolute weight | Significant decrease in absolute weight |
Thymus | No significant change | Atrophy (females) | Atrophy (both sexes) |
Heart | No significant change | Decrease in absolute weight | Decrease in absolute weight, increase in relative weight |
Data extrapolated from studies on related guanidinium compounds .
Research Findings
Structure-Activity Relationships
Research on guanidinium compounds has established important structure-activity relationships that may be applicable to Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride):
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The antimicrobial efficacy generally increases with chain length up to a certain point, after which activity may plateau or decrease
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The spacing between guanidinium groups influences the compound's ability to interact with bacterial cell membranes
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The nature of the counterion (chloride in this case) can affect both the antimicrobial activity and the toxicity profile
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The presence of the ethoxy groups in the backbone may modify the compound's interactions with biological membranes compared to purely hydrocarbon-based analogs
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The balance between hydrophilic and hydrophobic elements in the structure influences both biological activity and potential toxicity
These relationships provide a framework for optimizing the structure of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) for specific applications while minimizing potential adverse effects.
Dose-Response Relationships
Studies on related guanidinium compounds have established clear dose-response relationships that may inform the safe use of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride):
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The No Observable Adverse Effect Level (NOAEL) for inhalation exposure to PHMG·HCl was determined to be below 1 mg/m³, indicating high respiratory sensitivity
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The severity of histopathological lesions increases proportionally with concentration, with minimal changes at low doses and severe damage at higher exposures
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Body weight effects show a dose-dependent pattern, with significant decreases observed at higher exposure levels
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Hematological and biochemical parameters exhibit dose-dependent alterations, with more pronounced changes at higher concentrations
Table 2: Dose-dependent histopathological findings in respiratory tissues exposed to guanidinium compounds
Tissue | Low Exposure Findings (1 mg/m³) | Medium Exposure Findings (5 mg/m³) | High Exposure Findings (25 mg/m³) |
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Nasal Cavity | Decrease in mucous cells | Degeneration of respiratory epithelium, Atrophy of olfactory epithelium | Squamous metaplasia, Ulceration, Severe atrophy |
Larynx | Mild squamous metaplasia, Mild inflammation | Moderate squamous metaplasia, Inflammation, Ulceration (males) | Severe squamous metaplasia, Inflammation, Ulceration (both sexes) |
Trachea | Mild degeneration of epithelium | Moderate degeneration of epithelium | Severe degeneration, Necrosis of epithelium |
Lungs | Inflammatory cell infiltration, Necrosis with inflammation | Above plus squamous metaplasia, Alveolar emphysema, Alveolar fibrosis | Severe manifestations of all lesions, Extensive fibrosis |
Data derived from histopathological studies of related guanidinium compounds .
Comparative Data
The toxicological impact of guanidinium compounds varies significantly by exposure route, concentration, and duration. The following table presents a comprehensive comparison of systemic effects observed at different exposure levels:
Table 3: Comparative systemic effects of guanidinium compounds at different exposure concentrations
Parameter | Low Exposure (1 mg/m³) | Medium Exposure (5 mg/m³) | High Exposure (25 mg/m³) |
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Clinical Signs | No significant signs | No significant signs | Emaciation, Respiratory distress (rale) |
Body Weight | Slight decrease | Moderate decrease | Severe decrease in both sexes |
Hematology | Minor increases in RBC, HCT, HGB | Significant increases in RBC parameters, Decreased reticulocytes | Major alterations in all parameters, Neutrophilia, Lymphopenia |
Serum Biochemistry | Minor changes | Increased liver enzymes, Decreased triglycerides | Elevated liver enzymes, Decreased proteins, Increased BUN |
Reproductive System | Mild atrophy of female reproductive organs | Atrophy of male reproductive organs, Moderate atrophy of female organs | Severe atrophy of reproductive organs in both sexes, Testicular immaturity |
Immune System | Lymphoid hyperplasia in BALT | Moderate spleen and thymus atrophy | Severe spleen and thymus atrophy |
Data compiled from comprehensive studies on related guanidinium compounds .
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